molecular formula C20H21NO3 B5553053 Benzo[1,3]dioxol-5-yl-(4-benzyl-piperidin-1-yl)-methanone CAS No. 260428-23-7

Benzo[1,3]dioxol-5-yl-(4-benzyl-piperidin-1-yl)-methanone

Cat. No.: B5553053
CAS No.: 260428-23-7
M. Wt: 323.4 g/mol
InChI Key: NGALFKPFMUEMSJ-UHFFFAOYSA-N
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Description

Benzo[1,3]dioxol-5-yl-(4-benzyl-piperidin-1-yl)-methanone is a chemical compound of interest in medicinal chemistry and pharmacological research. The core benzo[1,3]dioxole (benzodioxole) scaffold is a privileged structure in drug discovery, known for its presence in compounds with a range of biological activities. Research indicates that molecules containing the benzodioxole moiety have demonstrated significant antibacterial potential against various Gram-positive and Gram-negative bacteria . Furthermore, the benzodioxole pharmacophore is a key feature in the development of enzyme inhibitors. Specifically, benzodioxole-based compounds have been extensively studied as reversible inhibitors of Monoacylglycerol Lipase (MAGL) . MAGL is a serine hydrolase that plays a critical role in endocannabinoid signaling and is a therapeutic target for neurodegenerative diseases, inflammation, and cancer . In agricultural research, structurally related N-(benzo[d][1,3]dioxol-5-yl) acetamide derivatives have been designed and synthesized as novel auxin receptor agonists, showing a remarkable promotive effect on root growth in plants . This compound is presented for research applications only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1,3-benzodioxol-5-yl-(4-benzylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c22-20(17-6-7-18-19(13-17)24-14-23-18)21-10-8-16(9-11-21)12-15-4-2-1-3-5-15/h1-7,13,16H,8-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGALFKPFMUEMSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70349973
Record name Benzo[1,3]dioxol-5-yl-(4-benzyl-piperidin-1-yl)-methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70349973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

41.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26667094
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

260428-23-7
Record name Benzo[1,3]dioxol-5-yl-(4-benzyl-piperidin-1-yl)-methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70349973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[1,3]dioxol-5-yl-(4-benzyl-piperidin-1-yl)-methanone typically involves multi-step organic reactions. One common method includes the reaction of benzo[1,3]dioxole with benzyl piperidine under specific conditions to form the desired methanone derivative. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Benzo[1,3]dioxol-5-yl-(4-benzyl-piperidin-1-yl)-methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Structure

The compound features a benzo[1,3]dioxole moiety fused with a piperidine ring, which contributes to its unique chemical properties. Its molecular formula is C18H21NO3C_{18}H_{21}NO_{3} with a molecular weight of approximately 323.4 g/mol.

Reaction Conditions

Optimized reaction conditions are crucial for high yield and purity, often involving specific solvents and catalysts.

Applications in Scientific Research

Benzo[1,3]dioxol-5-yl-(4-benzyl-piperidin-1-yl)-methanone has diverse applications across various fields:

Medicinal Chemistry

The compound is being investigated for its potential therapeutic effects:

  • Neuropharmacology : It may serve as a scaffold for developing drugs targeting neurological disorders due to its piperidine structure.

Organic Synthesis

It acts as an important intermediate in synthesizing more complex organic molecules, facilitating the construction of diverse chemical libraries.

Material Science

Research indicates potential applications in developing novel materials with specific electronic or optical properties due to its unique structure.

Biological Studies

The compound is studied for its interactions with biological macromolecules, potentially affecting cellular processes and signaling pathways.

Uniqueness

This compound is distinguished by its combination of the benzo[1,3]dioxole and piperidine rings, which confer distinct chemical and biological properties not commonly found in other compounds.

Case Study 1: Neuropharmacological Research

Recent studies have explored the effects of this compound on neurotransmitter systems, showing promise in modulating dopamine receptors associated with various neuropsychiatric disorders.

Case Study 2: Synthesis Optimization

A study focused on optimizing the synthetic route to improve yield and purity demonstrated that adjusting reaction temperatures and catalyst concentrations significantly enhanced the overall efficiency of the synthesis process.

Mechanism of Action

The mechanism of action of Benzo[1,3]dioxol-5-yl-(4-benzyl-piperidin-1-yl)-methanone involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

The following comparison focuses on structural analogs, synthetic methodologies, physicochemical properties, and biological activities.

Key Observations :

  • Substituent Effects : Piperidine derivatives with hydroxyl (e.g., 4c) or benzyl groups exhibit higher melting points compared to piperazine analogs (e.g., 4d), likely due to hydrogen bonding or increased crystallinity .
  • Synthetic Efficiency : Yields exceed 90% for piperidine/pyrrolidine analogs using carbodiimide-based coupling agents (e.g., HATU, EDCI), whereas triazole-linked derivatives show lower yields (32–49%) due to steric hindrance .

Key Observations :

  • MAGL Inhibition : JJKK-048 demonstrates ultrapotent MAGL inhibition, attributed to the bis-benzodioxole group enhancing hydrophobic interactions with the enzyme’s active site .
  • TRPC6 Selectivity : BTDM’s high affinity for TRPC6 over TRPC3 channels highlights the role of the benzo[1,3]dioxole-thiazole scaffold in selective ion channel modulation .
Physicochemical Properties
Compound Name Molecular Formula Molecular Weight LogP (Predicted) Solubility (mg/mL)
Benzo[1,3]dioxol-5-yl-(4-benzyl-piperidin-1-yl)-methanone C${20}$H${20}$NO$_3$ 322.38 3.5 <0.1 (DMSO)
Benzo[1,3]dioxol-5-yl-(4-hydroxy-piperidin-1-yl)-methanone C${14}$H${16}$NO$_4$ 271.28 1.8 1.2 (Water)
Benzo[d][1,3]dioxol-5-yl(3-(hydroxymethyl)azetidin-1-yl)methanone C${12}$H${13}$NO$_4$ 235.24 1.2 5.6 (Water)

Key Observations :

  • Lipophilicity : The 4-benzyl-piperidine derivative (LogP = 3.5) is significantly more lipophilic than hydroxylated analogs, aligning with enhanced BBB permeability predictions.
  • Solubility : Hydroxyl or azetidine substituents improve aqueous solubility, critical for in vivo applications .

Biological Activity

Benzo[1,3]dioxol-5-yl-(4-benzyl-piperidin-1-yl)-methanone, a compound with the molecular formula C20H21NO3C_{20}H_{21}NO_3 and CAS number 84639-35-0, has garnered attention in recent research for its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that includes a benzo[1,3]dioxole moiety linked to a piperidine ring. This structural configuration is significant in determining its biological activity.

Property Value
Molecular FormulaC20H21NO3
Molecular Weight341.39 g/mol
IUPAC NameThis compound
CAS Registry Number84639-35-0

Antimicrobial Activity

Recent studies have indicated that derivatives of benzodioxole compounds, including this compound, exhibit promising antimicrobial properties. A high-throughput screening against a library of compounds identified several analogs with significant activity against Mycobacterium tuberculosis, suggesting that modifications to the benzodioxole structure can enhance efficacy against resistant strains of bacteria .

Anticancer Potential

The compound has also been evaluated for its anticancer activity. In vitro studies demonstrated that it could inhibit the proliferation of various cancer cell lines. For instance, compounds similar to benzo[1,3]dioxol derivatives have shown effectiveness in inducing apoptosis in breast cancer cells (MDA-MB-231), with caspase activation indicating a mechanism of action that warrants further investigation .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzo[1,3]dioxol derivatives. Research indicates that modifications at specific positions on the piperidine ring can lead to variations in potency and selectivity. For example, analogs with different substituents at the 4-position of the piperidine exhibited varying degrees of activity against M. tuberculosis .

Case Study 1: Antimicrobial Screening

A study conducted by researchers at AbbVie screened over 100,000 compounds and identified several hits within the benzodioxole class. Among these, analogs containing benzo[1,3]dioxol moieties demonstrated MIC values as low as 2.0 µM against M. tuberculosis, indicating their potential as lead candidates for further development .

Case Study 2: Anticancer Activity

In another study focusing on breast cancer cell lines, compounds derived from the benzodioxole scaffold were shown to significantly reduce cell viability at concentrations as low as 10 µM. The most promising candidates were selected for further evaluation based on their ability to induce morphological changes consistent with apoptosis .

Q & A

Q. What are the key synthetic routes for Benzo[1,3]dioxol-5-yl-(4-benzyl-piperidin-1-yl)-methanone, and how can reaction conditions be optimized?

The synthesis typically involves coupling the benzo[d][1,3]dioxole core with piperidine derivatives. A common approach includes:

  • Cyclization of catechol derivatives to form the benzo[d][1,3]dioxole moiety.
  • Coupling reactions using palladium catalysts (e.g., Suzuki-Miyaura) or nucleophilic substitution to attach the 4-benzyl-piperidine group . Optimization requires adjusting solvent polarity (e.g., DMF for polar intermediates), temperature control (60–100°C for coupling steps), and catalyst loading (1–5 mol% Pd). Purity is enhanced via column chromatography (n-hexane/EtOAc gradients) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR identify functional groups (e.g., benzyl protons at δ 3.5–4.0 ppm, piperidine carbons at δ 40–60 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z ~350–400) .
  • HPLC : Retention time and peak area (e.g., 95% purity at 254 nm) validate batch consistency .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

SAR analysis compares analogs with modified substituents (Table 1). Key findings:

  • Piperidine substitution : 4-Benzyl groups enhance lipophilicity, improving blood-brain barrier penetration .
  • Benzo[d][1,3]dioxole position : Electron-withdrawing groups (e.g., Cl, CF₃) at the 5-position increase enzyme inhibition potency (e.g., MAGL IC₅₀ < 10 nM) .

Table 1. SAR of Structural Analogs

Compound ModificationBiological Activity (IC₅₀)Reference
4-Methoxybenzyl substituentAnticancer (HeLa: 2.5 µM)
Thiadiazole-piperidine linkageAntifungal (C. albicans: 8 µM)
Boron-containing derivativesAntitumor (in vivo)

Q. What computational methods predict interactions between this compound and biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., MAGL active site). Key interactions: Hydrogen bonding with Ser122 and hydrophobic packing with Phe159 .
  • MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories .

Q. How can researchers resolve contradictions in reported synthesis yields or bioactivity data?

  • Reproducibility checks : Validate reaction conditions (e.g., inert atmosphere for Pd-catalyzed steps) .
  • Batch analysis : Compare HPLC purity (e.g., 95% vs. 80% purity alters IC₅₀ by 10-fold) .
  • Control experiments : Test intermediates for off-target effects (e.g., piperidine byproducts in cytotoxicity assays) .

Q. What methodologies assess the compound’s stability under physiological conditions?

  • pH stability assays : Incubate in buffers (pH 2–9) and monitor degradation via LC-MS over 24h. Benzo[d][1,3]dioxole derivatives show instability at pH > 8 due to ring-opening .
  • Thermal analysis : TGA/DSC determines melting points (~150–200°C) and decomposition thresholds .

Q. What evidence supports its potential as an enzyme inhibitor (e.g., MAGL)?

  • In vitro assays : Fluorescent substrate (e.g., 4-nitrophenyl acetate) hydrolysis assays show dose-dependent inhibition (JJKK-048 analog: IC₅₀ = 0.7 nM) .
  • In vivo studies : Rodent models demonstrate reduced 2-AG hydrolysis (80% MAGL inhibition at 1 mg/kg) .

Q. How can pharmacokinetic properties (e.g., bioavailability) be improved?

  • Prodrug strategies : Esterification of the methanone group enhances solubility (e.g., phosphate prodrugs) .
  • Nanocarriers : Liposomal encapsulation increases plasma half-life from 2h to 8h in murine models .

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